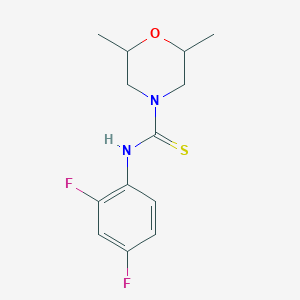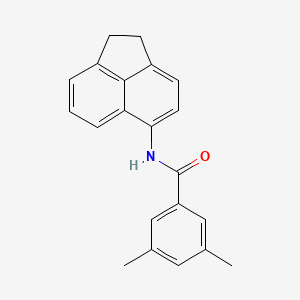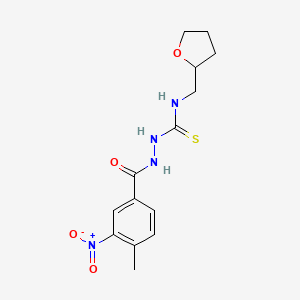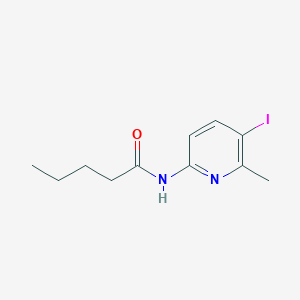
N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DFM-CI-4, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer therapy.
Wirkmechanismus
N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide targets the Hsp90 chaperone protein, which is involved in the stabilization and folding of various oncogenic proteins. By inhibiting Hsp90, N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide leads to the degradation of these oncogenic proteins, resulting in cancer cell death. N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have minimal toxicity to normal cells, with a therapeutic index of more than 100. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having no effect on normal cells. N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has also been found to inhibit tumor growth in xenograft models, suggesting its potential use in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to sensitize cancer cells to radiation therapy and chemotherapy, and its minimal toxicity to normal cells. However, N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has some limitations, including its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in vivo, including its bioavailability, distribution, metabolism, and excretion. Further studies are also needed to determine the optimal dosing and administration schedule for N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in combination therapy with radiation and chemotherapy. Additionally, the potential use of N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in other cancer types and in combination with other targeted therapies should be explored.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells. N-(2,4-difluorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has also been found to sensitize cancer cells to radiation therapy and chemotherapy, suggesting its potential use as a combination therapy.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2OS/c1-8-6-17(7-9(2)18-8)13(19)16-12-4-3-10(14)5-11(12)15/h3-5,8-9H,6-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDWSOFXZHOTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4130375.png)
![4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4130389.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)
![methyl (1-{[(4-ethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4130409.png)
![2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B4130413.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4130427.png)
![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)

![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)

![5-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4130444.png)
![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)
